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molecular formula C6H8Cl2O2 B033324 Adipoyl chloride CAS No. 111-50-2

Adipoyl chloride

Cat. No. B033324
M. Wt: 183.03 g/mol
InChI Key: PWAXUOGZOSVGBO-UHFFFAOYSA-N
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Patent
US05623055

Procedure details

Phenylboronic acid reagents of General Formula IX are prepared by condensation of (3-aminophenyl)boronic acid with an activated dicarboxylic acid preferably selected from, but not limited to, either succinyl chloride, adipoyl chloride, adiptic acid diisobutylcarbonate, suberoyl chloride,3,3'-dithiopropionyl chloride and 3,6,9-trioxaundecanedioyl chloride and 3,6,9-trioxaundecanedioic acid diisobutylcarbonate. The preparation of a single reagent of General Formula IX has been previously reported (Burnett, T. J., Peebles, H. C. and Hageman, J. H. (1980) Biochem. Biophys. Research Commun., 96, 157-162). ##STR11##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
suberoyl chloride,3,3'-dithiopropionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
3,6,9-trioxaundecanedioic acid diisobutylcarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=1.C(Cl)(=O)CCC(Cl)=O.C(Cl)(=O)CCCCC(Cl)=O.C(OC(=O)OCC(C)C)C(C)C.C(Cl)(=O)COCCOCCOCC(Cl)=O.C(OC(=O)OCC(C)C)C(C)C.C(O)(=O)COCCOCCOCC(O)=O>>[C:4]1([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)B(O)O
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Formula IX
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)Cl)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(OCC(C)C)=O
Step Six
Name
suberoyl chloride,3,3'-dithiopropionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCOCCOCC(=O)Cl)(=O)Cl
Step Eight
Name
3,6,9-trioxaundecanedioic acid diisobutylcarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(OCC(C)C)=O.C(COCCOCCOCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)B(O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05623055

Procedure details

Phenylboronic acid reagents of General Formula IX are prepared by condensation of (3-aminophenyl)boronic acid with an activated dicarboxylic acid preferably selected from, but not limited to, either succinyl chloride, adipoyl chloride, adiptic acid diisobutylcarbonate, suberoyl chloride,3,3'-dithiopropionyl chloride and 3,6,9-trioxaundecanedioyl chloride and 3,6,9-trioxaundecanedioic acid diisobutylcarbonate. The preparation of a single reagent of General Formula IX has been previously reported (Burnett, T. J., Peebles, H. C. and Hageman, J. H. (1980) Biochem. Biophys. Research Commun., 96, 157-162). ##STR11##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
suberoyl chloride,3,3'-dithiopropionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
3,6,9-trioxaundecanedioic acid diisobutylcarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=1.C(Cl)(=O)CCC(Cl)=O.C(Cl)(=O)CCCCC(Cl)=O.C(OC(=O)OCC(C)C)C(C)C.C(Cl)(=O)COCCOCCOCC(Cl)=O.C(OC(=O)OCC(C)C)C(C)C.C(O)(=O)COCCOCCOCC(O)=O>>[C:4]1([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)B(O)O
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Formula IX
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)Cl)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(OCC(C)C)=O
Step Six
Name
suberoyl chloride,3,3'-dithiopropionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCOCCOCC(=O)Cl)(=O)Cl
Step Eight
Name
3,6,9-trioxaundecanedioic acid diisobutylcarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(OCC(C)C)=O.C(COCCOCCOCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)B(O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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